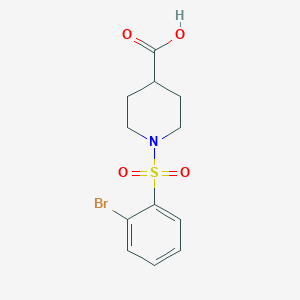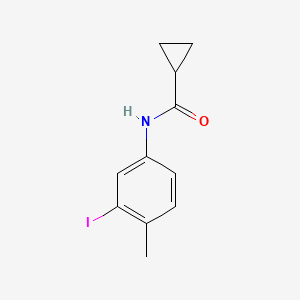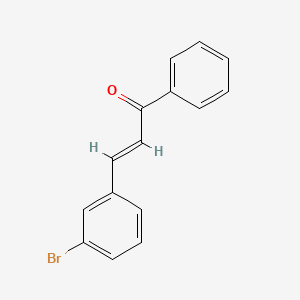
(E)-3-(3-溴苯基)-1-苯基丙-2-烯-1-酮
描述
(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学中的合成与评估
(E)-3-(3-溴苯基)-1-苯基丙-2-烯-1-酮及其衍生物已被积极合成并评估其在药物化学中的潜力。例如,研究集中在合成该化合物的取代变体,探索其抗菌活性。这些研究利用交叉醛醇缩合等方法,并使用柯比-鲍尔方法等技术评估抗菌效果 (Balaji 等人,2017)。此外,还进行了该化合物的结构表征、量子化学研究和生物学评估,揭示了其非线性光学 (NLO) 特性、分子结构和潜在的抗菌活性 (Thanigaimani 等人,2015)。
光学和电子性质
对 (E)-3-(3-溴苯基)-1-苯基丙-2-烯-1-酮衍生物的研究探索了它们在半导体应用中的潜力。研究报告了这些化合物的线性光学、二阶和三阶 NLO 特性以及电荷传输能力,表明它们适用于各种半导体器件。此类研究通常将紫外-可见-近红外和 X 射线衍射等实验技术与理论密度泛函理论计算相结合 (Shkir 等人,2019)。
抗氧化剂和细胞毒性应用中的潜力
一些研究集中在评估这些化合物的抗氧化活性。例如,已经进行研究以使用 DPPH 方法等方法评估它们作为抗氧化剂的潜力。然而,研究结果表明在某些情况下作为抗氧化剂的效力较低 (Brahmana 等人,2021)。此外,人们对这些化合物对癌细胞的细胞毒性特性感兴趣,研究人员合成了各种查耳酮并评估了它们对乳腺癌细胞的细胞毒性 (Brahmana 等人,2022)。
结构分析和量子化学研究
(E)-3-(3-溴苯基)-1-苯基丙-2-烯-1-酮的分子结构和晶体学已被彻底研究,深入了解其晶体结构、振动分配和量子化学参数。这些研究通常采用 X 射线衍射、核磁共振 (NMR) 光谱和密度泛函理论计算等技术,提供有关化合物分子构型和稳定性的全面数据 (Zaini 等人,2018)。
属性
IUPAC Name |
(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYCXICZZVMYLE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
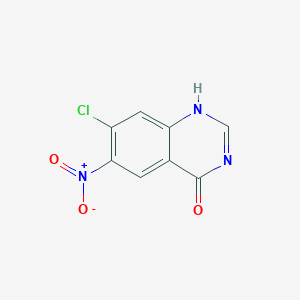
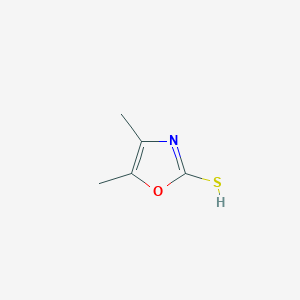
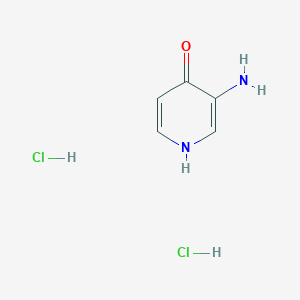
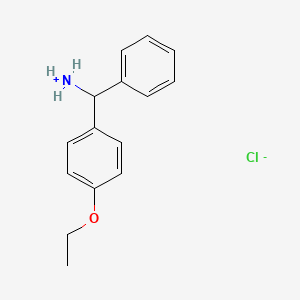
![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B7818057.png)

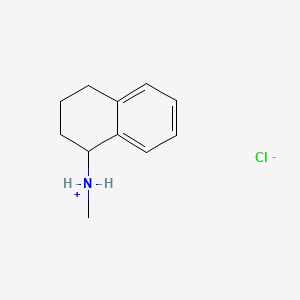
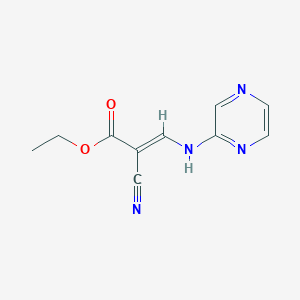
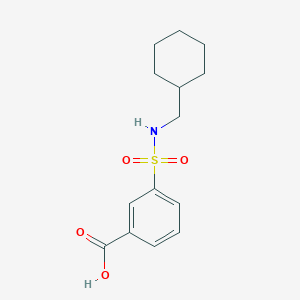
![4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid](/img/structure/B7818074.png)
